molecular formula C17H13NO2S B14214977 Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate CAS No. 820224-07-5

Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate

Cat. No.: B14214977
CAS No.: 820224-07-5
M. Wt: 295.4 g/mol
InChI Key: VPPXNTGGIBGLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s structure includes a thiophene ring substituted with a pyridine ring and a phenyl group, making it a unique molecule with potential biological and chemical applications.

Preparation Methods

The synthesis of Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate typically involves the condensation of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product as a white solid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

These compounds share the thiophene core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound in various fields.

Properties

CAS No.

820224-07-5

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

methyl 4-(4-pyridin-4-ylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C17H13NO2S/c1-20-17(19)16-10-15(11-21-16)13-4-2-12(3-5-13)14-6-8-18-9-7-14/h2-11H,1H3

InChI Key

VPPXNTGGIBGLHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.